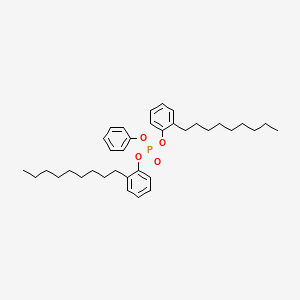

Bis(nonylphenyl) phenyl phosphate

Description

Bis(nonylphenyl) phenyl phosphate (CAS: 63340-28-3; molecular formula: C₃₆H₄₃O₄P) is an organophosphate compound featuring two nonylphenyl groups and one phenyl group attached to a phosphate core. It is structurally related to flame retardants and plasticizers such as tris(nonylphenyl) phosphate (TNPP) but differs in substitution pattern.

Properties

IUPAC Name |

bis(2-nonylphenyl) phenyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51O4P/c1-3-5-7-9-11-13-16-24-32-26-20-22-30-35(32)39-41(37,38-34-28-18-15-19-29-34)40-36-31-23-21-27-33(36)25-17-14-12-10-8-6-4-2/h15,18-23,26-31H,3-14,16-17,24-25H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSMGZRCWLCYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63302-94-3 | |

| Record name | Phosphoric acid, bis(nonylphenyl) phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(nonylphenyl) phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(nonylphenyl) phenyl phosphate typically involves the reaction of nonylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted with phenol to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed under controlled conditions. The process involves continuous monitoring of temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bis(nonylphenyl) phenyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphates and other oxidation products.

Hydrolysis: In the presence of water, this compound can hydrolyze to form nonylphenol and phosphoric acid derivatives.

Substitution: The phenyl groups in the compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Phosphates and phenolic compounds.

Hydrolysis: Nonylphenol and phosphoric acid derivatives.

Substitution: Various substituted phenyl phosphates.

Scientific Research Applications

Bis(nonylphenyl) phenyl phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a stabilizer in the synthesis of polymers and other materials to prevent degradation during processing and storage.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

Mechanism of Action

The mechanism of action of bis(nonylphenyl) phenyl phosphate involves its ability to inhibit oxidative degradation processes. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing the breakdown of polymers and other materials. This antioxidant activity is primarily due to the presence of phenolic groups, which can donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Structural and Functional Differences

Tris(nonylphenyl) Phosphate (TNPP)

- Structure: Three nonylphenyl groups attached to phosphate (C₄₅H₆₉O₄P).

- Properties: Higher molecular weight (705.01 g/mol) and lipophilicity compared to bis(nonylphenyl) phenyl phosphate, leading to slower hydrolysis rates and greater environmental persistence.

- Applications : Widely used as a flame retardant in polyphenylene ether resins and vinyl chloride polymers, and as a stabilizer against thermal degradation .

- Regulatory Status: Listed on the SIN (Substitute It Now) List due to structural similarity to alkylphenols, which are associated with endocrine disruption .

Bis(4-cyanophenyl) Phenyl Phosphate (CPP)

- Structure: Two 4-cyanophenyl groups and one phenyl group (C₂₀H₁₄N₂O₄P).

- Hydrolysis Behavior: Rapid degradation under alkaline conditions (pseudo-first-order rate constant k = 0.12 h⁻¹ at pH 10, 80°C), attributed to electron-withdrawing cyano groups that destabilize the phosphate ester bond. Activation energy (ΔH‡) for hydrolysis at pH 7 is 68.2 kJ/mol .

- Applications : Serves as a reactive diluent for phthalonitrile resins, reducing viscosity during processing .

Diisodecyl Phenyl Phosphate

- Structure : One phenyl and two isodecyl (branched C₁₀) groups (C₂₆H₄₇O₄P).

- Properties: Lower viscosity and higher compatibility with flexible polymers compared to this compound.

- Applications : Plasticizer in PVC and flame retardant in epoxy resins .

Hydrolysis and Stability

Biological Activity

Bis(nonylphenyl) phenyl phosphate (BNPP) is an organophosphate compound that has garnered attention due to its potential biological activities, particularly in relation to endocrine disruption and toxicity. This article provides a comprehensive overview of the biological activity of BNPP, including its mechanisms of action, effects on cellular systems, and implications for human health.

Chemical Structure and Properties

BNPP is characterized by its complex structure, which includes multiple phenolic groups. This structure is significant as it influences the compound's interactions with biological systems. The nonylphenol moieties contribute to its lipophilicity, allowing for bioaccumulation in organisms.

-

Endocrine Disruption :

- BNPP is known to exhibit estrogenic activity, similar to other nonylphenol derivatives. Studies have demonstrated that it can bind to estrogen receptors, potentially leading to hormonal imbalances in exposed organisms .

- The compound has been shown to activate the constitutive androstane receptor (CAR), which plays a crucial role in regulating detoxification enzymes. This activation can lead to altered metabolic pathways and increased toxicity .

- Cytotoxicity :

- Antioxidant Activity :

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological effects of BNPP and related compounds:

Case Studies

Several case studies highlight the real-world implications of BNPP exposure:

- Environmental Impact : A study on wastewater treatment plants revealed elevated levels of nonylphenols, including BNPP, leading to concerns about aquatic toxicity and bioaccumulation in fish populations.

- Human Health Risks : Epidemiological studies have linked exposure to nonylphenols with reproductive health issues in humans, underscoring the need for regulatory scrutiny regarding industrial use and environmental release .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of bis(nonylphenyl) phenyl phosphate to ensure reproducibility in academic research?

- Answer: Synthesis optimization requires systematic variation of reaction parameters, such as catalyst type (e.g., acid or base catalysts), temperature, and molar ratios of precursors. For example, separation technologies like membrane filtration (RDF2050104) can isolate intermediates and improve yield . Analytical techniques (e.g., NMR, HPLC) should validate purity at each step, referencing standardized databases like NIST Chemistry WebBook for spectral comparisons .

Q. Which analytical techniques are most effective for detecting trace levels of this compound in environmental matrices?

- Answer: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is preferred for sensitivity. Solid-phase extraction (SPE) pre-concentration methods (RDF2050104) enhance detection limits in water and soil samples . Cross-validation with toxicity data from sources like MEDITEXT® ensures analytical results align with biological relevance .

Q. How can researchers assess the environmental persistence and degradation pathways of this compound under varying conditions?

- Answer: Conduct controlled photolysis and hydrolysis experiments to simulate environmental conditions (e.g., UV exposure, pH gradients). Use OECD guidelines for degradation studies, and compare results with structurally similar compounds like butylated triphenyl phosphate, which exhibits Aquatic Chronic 1 toxicity (H410) . Meta-analysis of existing data (e.g., PubChem) helps identify patterns in half-lives and metabolite formation .

Q. What standardized protocols exist for evaluating acute and chronic toxicity of this compound in aquatic organisms?

- Answer: Follow OECD Test No. 203 (fish acute toxicity) and No. 211 (daphnia reproduction). Conflicting classifications (e.g., H410 vs. H412 in isobutylated phosphates) highlight the need for species-specific testing and dose-response modeling . Include controls for abiotic degradation products to isolate biological effects .

Advanced Research Questions

Q. What mechanistic approaches can resolve contradictions in the reported neurotoxic effects of this compound across in vitro and in vivo models?

- Answer: Employ multi-omics (transcriptomics, metabolomics) to identify pathway-specific disruptions. For example, compare results from neuronal cell lines with whole-organism models (e.g., zebrafish), using dose ranges validated against human exposure estimates. Reference frameworks from evidence-based inquiry (Guiding Principle 2) ensure theoretical alignment in experimental design .

Q. How should researchers address discrepancies in aquatic toxicity data between regulatory classifications (e.g., H410 vs. H412) for structurally analogous organophosphate flame retardants?

- Answer: Perform comparative studies using standardized test organisms (e.g., Daphnia magna, Danio rerio) under identical conditions. Analyze confounding factors such as metabolite bioaccumulation or matrix effects (e.g., sediment binding). Meta-analyses of EU and EPA datasets (e.g., EINECS entries) can contextualize classification inconsistencies .

Q. What computational modeling strategies are suitable for predicting the long-term environmental fate of this compound and its metabolites?

- Answer: Use quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (e.g., log Kow) and biodegradation rates. Validate predictions with NIST-standardized physicochemical data . Incorporate spatial modeling (e.g., GIS-based dispersal simulations) to assess regional accumulation risks, referencing methodologies in non-automotive combustion engineering (RDF2050105) .

Q. How can advanced process control systems improve the scalability of this compound synthesis for laboratory-to-pilot transitions?

- Answer: Implement real-time monitoring (e.g., in-line spectroscopy) coupled with feedback loops to adjust reaction parameters dynamically. Reference process control frameworks (RDF2050108) for optimizing batch-to-continuous flow transitions . Pilot-scale studies should integrate hazard assessments (e.g., thermal stability profiling) using safety data sheet guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.